Product packaging for Aluminum barium cerium magnesium oxide(Cat. No.:CAS No. 67621-72-1)

Aluminum barium cerium magnesium oxide

Cat. No.: B15178794
CAS No.: 67621-72-1
M. Wt: 408.73 g/mol
InChI Key: MMCDTFYXRUACFC-UHFFFAOYSA-N
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Description

Conceptual Framework of Complex Oxide Systems

Complex oxide systems are a class of materials composed of oxygen and at least two different metal cations. These materials are distinguished by their intricate crystal structures and the diverse range of chemical bonding that can occur between the constituent elements. The interactions between the different metal cations, mediated by the oxygen anions, give rise to a vast array of electronic, magnetic, and optical properties. The conceptual framework for understanding these materials lies in the interplay between their crystal structure, chemical composition, and the resulting physical properties. The specific arrangement of atoms in the crystal lattice, the oxidation states of the metal ions, and the nature of the chemical bonds (ionic, covalent, or a mixture thereof) are all critical factors in determining the material's behavior.

In recent years, the focus of materials science has expanded from simple binary oxides to more complex ternary, quaternary, and even higher-order systems. This progression allows for a greater degree of control over the material's properties by introducing additional elements, which can modify the crystal structure, introduce defects, or alter the electronic band structure. The study of complex oxides often involves a synergistic approach combining experimental synthesis and characterization with theoretical modeling to predict and understand their behavior at an atomic level.

Significance of Quaternary Metal Oxides in Modern Materials Research

Quaternary metal oxides, containing four different types of metal cations, represent a significant frontier in modern materials research. The addition of a fourth metal cation dramatically increases the complexity and the potential for discovering new and enhanced functionalities. This increased compositional space allows for the fine-tuning of material properties to a degree that is often not possible with simpler oxide systems.

The significance of quaternary metal oxides stems from their potential applications in a wide range of advanced technologies. For example, they are being explored for use in:

Energy Storage and Conversion: As electrode materials in solid oxide fuel cells and batteries, and as catalysts for various chemical reactions.

Electronics and Spintronics: In the development of novel semiconductors, magnetic materials, and multiferroics where electric and magnetic properties are coupled.

Optoelectronics: As phosphors for solid-state lighting, scintillators for radiation detection, and transparent conducting oxides for displays and solar cells.

The design and synthesis of quaternary metal oxides with desired properties is a challenging but rewarding area of research, pushing the boundaries of what is possible in materials science.

Specific Research Focus on Aluminum Barium Cerium Magnesium Oxide as a Prototypical System

Within the vast landscape of quaternary metal oxides, "this compound" serves as a prototypical system for investigating the complex interplay of multiple cations in a single crystal lattice. This particular combination of elements is of interest due to the unique properties of their individual oxides:

Aluminum Oxide (Al₂O₃): A robust, wide-bandgap insulator known for its high thermal stability and mechanical hardness. wikipedia.org It often forms the structural backbone of complex aluminates. wikipedia.org

Barium Oxide (BaO): A basic oxide that can modify the crystal structure and influence the optical and electronic properties of the material.

Cerium Oxide (CeO₂): A well-known material with applications in catalysis, fuel cells, and as a host for luminescent ions due to the variable oxidation state of cerium (Ce³⁺/Ce⁴⁺).

Magnesium Oxide (MgO): Another basic oxide with a wide bandgap and high melting point, often used to modify the structural and optical properties of host materials. rsc.org

The combination of these four elements in a single oxide matrix is expected to yield a material with a unique set of properties, potentially combining the structural stability of aluminates with the functional properties endowed by barium, cerium, and magnesium. Research into this system aims to understand how the incorporation of these different cations influences the crystal structure, phase stability, and ultimately, the physical and chemical properties of the resulting quaternary oxide. This understanding is crucial for the rational design of new advanced materials with tailored functionalities. While specific research on this exact compound is limited, its study as a model system allows for the exploration of fundamental principles in the design and synthesis of complex quaternary metal oxides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlBaCeMgO5 B15178794 Aluminum barium cerium magnesium oxide CAS No. 67621-72-1

Properties

CAS No.

67621-72-1

Molecular Formula

AlBaCeMgO5

Molecular Weight

408.73 g/mol

IUPAC Name

aluminum;magnesium;barium(2+);cerium(3+);oxygen(2-)

InChI

InChI=1S/Al.Ba.Ce.Mg.5O/q+3;+2;+3;+2;5*-2

InChI Key

MMCDTFYXRUACFC-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Ba+2].[Ce+3]

Origin of Product

United States

Synthetic Methodologies for Aluminum Barium Cerium Magnesium Oxide Systems

Solid-State Reaction Techniques for Quaternary Oxide Synthesis

Solid-state reactions are a traditional and widely utilized approach for the synthesis of ceramic and inorganic materials, including complex oxides. These methods involve the direct reaction of solid precursors at elevated temperatures. The driving force for the reaction is the minimization of the Gibbs free energy of the system, which is achieved through the diffusion of ions between the reacting particles. For a quaternary system like aluminum barium cerium magnesium oxide, this would typically involve the intimate mixing of precursor powders of the constituent metal oxides or salts that decompose into oxides upon heating, such as carbonates, nitrates, or hydroxides.

High-Temperature Calcination and Sintering Protocols

High-temperature calcination is a cornerstone of the solid-state synthesis route. This process involves heating the mixture of precursor powders to a high temperature, typically below their melting points, to induce chemical reactions and phase transformations. For the formation of this compound, a stoichiometric mixture of precursors like aluminum oxide (Al₂O₃), barium carbonate (BaCO₃), cerium oxide (CeO₂), and magnesium oxide (MgO) would be utilized.

The protocol generally follows these steps:

Milling: The precursor powders are intimately mixed and ground together to maximize the contact area between particles, which is crucial for efficient diffusion.

Calcination: The homogenized powder mixture is heated in a furnace. This step often involves a series of controlled temperature ramps and dwells. For instance, an initial lower temperature dwell might be used to decompose carbonate or nitrate (B79036) precursors, followed by a higher temperature stage to facilitate the solid-state reaction and formation of the desired quaternary oxide phase. The exact temperatures and durations are critical parameters that need to be empirically optimized. For complex oxides, calcination temperatures can range from 800 °C to over 1500 °C.

Intermediate Grinding: The calcined product is often ground again to break up agglomerates and expose fresh surfaces for further reaction.

Sintering: The calcined powder is pressed into a desired shape (e.g., a pellet) and heated to a higher temperature. Sintering aims to densify the material by reducing the pore volume and promoting grain growth, leading to a solid, coherent ceramic body.

The following interactive table summarizes typical parameters that could be relevant in the high-temperature synthesis of complex oxides related to the this compound system.

ParameterDescriptionTypical Range
PrecursorsStarting materials providing the metal cations.Oxides (e.g., Al₂O₃, MgO, CeO₂), Carbonates (e.g., BaCO₃), Nitrates
StoichiometryMolar ratio of the precursor compounds.Determined by the desired final composition.
Mixing/MillingMethod to homogenize the precursor powders.Ball milling, mortar and pestle grinding.
Calcination Temp.Temperature for the initial solid-state reaction.800 °C - 1400 °C
Calcination TimeDuration of the high-temperature dwell.2 - 24 hours
Sintering Temp.Temperature for densification of the material.1200 °C - 1600 °C
Sintering TimeDuration of the sintering process.4 - 48 hours
AtmosphereGaseous environment in the furnace.Air, inert gas (e.g., argon), or a reducing atmosphere.

Mechanochemical Activation in Solid-State Reactions

Mechanochemical activation is a technique that utilizes mechanical energy to induce chemical reactions and structural changes in materials. High-energy ball milling is the most common method for mechanochemical activation. In this process, the precursor powders are placed in a vial with grinding media (balls), and the vial is subjected to high-energy impacts and shearing forces. This intense mechanical action can lead to a reduction in particle size, an increase in surface area, the formation of lattice defects, and even the initiation of chemical reactions at room temperature or significantly reduced subsequent calcination temperatures.

For the synthesis of this compound, mechanochemical activation could offer several advantages over conventional solid-state methods:

Enhanced Reactivity: The increased defect concentration and surface area of the milled powders can significantly lower the temperature and time required for the formation of the desired phase during subsequent calcination.

Formation of Amorphous or Nanocrystalline Phases: High-energy milling can lead to the formation of amorphous or nanocrystalline precursors, which are often more reactive than their coarse-grained crystalline counterparts.

Improved Homogeneity: The intense mixing during milling can lead to a more homogeneous distribution of the constituent elements at the atomic or nanometer scale.

The process typically involves milling the precursor powders for several hours. The milling parameters, such as the type of mill, milling speed, ball-to-powder ratio, and milling time, are crucial in determining the final state of the powder and its reactivity.

Solution-Based Chemical Synthesis Approaches

Solution-based synthesis methods offer several advantages over solid-state reactions, most notably the ability to achieve atomic-level mixing of the constituent metal ions in a liquid phase. This high degree of homogeneity can lead to the formation of pure, single-phase materials at significantly lower temperatures and with shorter reaction times. These methods also provide better control over the particle size, morphology, and surface area of the final product.

Sol-Gel Methods for Homogeneous Precursor Formation

The sol-gel process is a versatile wet-chemical technique used for the synthesis of a wide variety of materials, including complex oxides. It involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase (a three-dimensional network of particles).

A typical sol-gel process for a complex oxide involves:

Precursor Solution: Dissolving metal precursors, often metal alkoxides or salts (nitrates, chlorides, acetates), in a suitable solvent. For this compound, one would dissolve soluble salts of each metal in a common solvent like water or ethanol.

Hydrolysis and Condensation: The metal precursors undergo hydrolysis and condensation reactions to form a network of metal-oxygen-metal bonds. These reactions are often catalyzed by the addition of an acid or a base.

Gelation: As the condensation reactions proceed, the colloidal particles link together to form a continuous three-dimensional network that spans the entire volume of the liquid, resulting in the formation of a gel.

Drying: The solvent is removed from the gel network to obtain a solid material known as a xerogel or an aerogel, depending on the drying method.

Calcination: The dried gel is heat-treated to remove residual organic compounds and to crystallize the desired oxide phase. Due to the atomic-level mixing in the gel, the crystallization temperature is often much lower than that required for solid-state reactions.

The citrate (B86180) route, a modification of the sol-gel method, is a widely used technique for the synthesis of complex oxides. In this method, citric acid is added to a solution of metal nitrates or other salts. The citric acid acts as a chelating agent, forming stable complexes with the metal cations in the solution. This chelation prevents the selective precipitation of individual metal hydroxides or oxides, thus maintaining a homogeneous distribution of the cations.

Upon evaporation of the solvent, a viscous gel is formed. Further heating of this gel leads to a self-sustaining combustion reaction between the citrate and nitrate ions, a process known as solution combustion synthesis. This combustion process rapidly generates a large amount of heat, which facilitates the formation of the desired oxide phase in a very short time. The resulting product is often a fine, crystalline powder with a high surface area.

The following table provides a summary of typical parameters for a citrate-based sol-gel synthesis of a complex oxide.

ParameterDescriptionTypical Values/Ranges
Metal PrecursorsSoluble salts of the constituent metals.Nitrates (e.g., Al(NO₃)₃, Ba(NO₃)₂, Ce(NO₃)₃, Mg(NO₃)₂)
Chelating AgentForms complexes with metal ions to ensure homogeneity.Citric Acid
Molar RatioRatio of citric acid to total metal ions.1:1 to 2:1
pHAcidity/basicity of the precursor solution.Adjusted with ammonia (B1221849) or nitric acid to ensure complex formation.
Gelling TemperatureTemperature at which the solvent is evaporated to form a gel.80 °C - 150 °C
Combustion/Calcination Temp.Temperature for the auto-ignition and/or subsequent crystallization.250 °C (combustion) to 1000 °C (calcination)

Further modifications to the sol-gel process can be implemented to gain greater control over the morphology and microstructure of the final oxide powder. These modifications often involve the use of structure-directing agents or alternative processing steps.

Use of Polymers: In the Pechini method, a polymerizable organic species, such as ethylene (B1197577) glycol, is added to the citrate-metal complex solution. Upon heating, the citric acid and ethylene glycol undergo a polyesterification reaction, forming a polymeric resin in which the metal ions are uniformly distributed. This resin can then be calcined to yield the desired oxide. This method provides excellent control over the stoichiometry and homogeneity of the final product.

Surfactant-Assisted Synthesis: The addition of surfactants to the sol can lead to the formation of micelles or other ordered structures that can act as templates for the growth of the oxide material. This approach can be used to synthesize materials with controlled porosity and specific surface areas, such as mesoporous oxides.

Hydrothermal/Solvothermal Treatment: The gel formed during the sol-gel process can be subjected to hydrothermal or solvothermal treatment (heating in a sealed vessel in the presence of a solvent at elevated temperature and pressure). This can promote the crystallization of the desired phase at lower temperatures and can also influence the particle size and morphology.

By carefully selecting and controlling the parameters of these modified sol-gel processes, it is possible to tailor the properties of the synthesized this compound to meet the requirements of specific applications.

Co-precipitation and Hydrothermal/Solvothermal Methods

Co-precipitation and hydrothermal/solvothermal methods are powerful solution-based techniques for synthesizing complex multi-element oxide powders with high homogeneity and controlled morphology at relatively low temperatures.

Co-precipitation is a widely used wet-chemistry technique valued for its simplicity and cost-effectiveness in producing homogeneous, high-purity precursors. doi.org This method involves dissolving salts of the constituent metals (e.g., nitrates or sulfates of aluminum, barium, cerium, and magnesium) in a suitable solvent. thaiscience.info A precipitating agent, such as ammonium (B1175870) bicarbonate, sodium hydroxide (B78521), or urea, is then added to the solution, causing the simultaneous precipitation of the metal cations as hydroxides, carbonates, or other insoluble salts. thaiscience.inforesearchgate.net The key to this method is to maintain conditions, particularly pH, that ensure all metal ions precipitate uniformly, preventing compositional segregation. doi.org For instance, in the synthesis of magnesium aluminate spinel (MgAl2O4), the choice of precipitant, like ammonium bicarbonate, influences the characteristics of the resulting nanoparticles. thaiscience.info After precipitation, the precursor powder is washed, dried, and calcined at elevated temperatures to decompose the salts and form the final mixed oxide.

Hydrothermal and Solvothermal methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at temperatures above the solvent's boiling point, conducted in a sealed vessel called an autoclave. google.commdpi.com The elevated temperature and pressure facilitate the dissolution of precursors and the direct crystallization of the desired oxide phase from the solution. mdpi.com This approach offers excellent control over particle size, morphology, and crystallinity. researchgate.net For example, hydrothermal treatment of co-precipitated magnesium/aluminum precursors can produce well-defined hydrotalcite crystals, which serve as intermediates for mixed oxides. researchgate.net Similarly, solvothermal synthesis is highly versatile for producing substituted cerium dioxide materials, where heating reagents in a solvent like alcohol can yield crystalline nanoparticles directly from the solution. mdpi.comresearchgate.net The ability to control crystal habit without high-temperature annealing is a significant advantage of these methods. mdpi.com

Table 1: Parameters in Co-precipitation and Hydrothermal/Solvothermal Synthesis

Method Precursors Precipitant/Solvent Temperature Product Finding
Co-precipitation Aluminum nitrate, Magnesium nitrate Ammonium bicarbonate Calcination >800°C MgAl₂O₄ Nanoparticles The precipitant affects precursor phase and final particle surface area. thaiscience.info
Co-precipitation Barium nitrate, Calcium nitrate, Aluminum nitrate Ammonium carbonate (AC) or Ammonium hydrogen carbonate (AHC) Sintering at 1200°C Ba₃CaAl₂O₇ The pH, controlled by the precipitant, affects the final composition and emission properties. doi.org
Hydrothermal Co-precipitated Mg/Al hydroxides Water 85-180°C Mg/Al Hydrotalcites Treatment time and temperature increase the degree of order and crystal size. researchgate.net
Solvothermal Gel powders of Ba and Ti Methanol, Ethanol, or n-propanol 100-200°C BaTiO₃ Nanoparticles Crystallization is slower in alcohol solvents compared to aqueous hydrothermal reactions. researchgate.net

Wet-Chemical Approaches for Nanostructured Materials

Wet-chemical methods are particularly effective for producing nanostructured materials due to the precise control they offer over particle nucleation and growth. uni-saarland.de These techniques are foundational for creating nanoparticles, nanowires, and porous structures with high surface areas and unique properties.

A prominent wet-chemical approach is the sol-gel method . This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Typically, metal alkoxides or metal salts are used as precursors, which undergo hydrolysis and polycondensation reactions to form a network of particles. For instance, a modified sol-gel route using magnesium acetylacetonate (B107027) and cerium nitrate has been successfully employed to fabricate thin films of cerium-doped magnesium oxide. nih.gov The process allows for doping at the atomic level, ensuring a uniform distribution of the elements within the oxide matrix.

Another approach involves the direct precipitation of nanostructured oxides from solutions. Nanostructured alumina (B75360) (Al₂O₃), for example, can be synthesized by precipitating aluminum hydroxide from an aluminum chloride solution, followed by calcination. mdpi.com The particle size can be further reduced to the nanoscale through milling. mdpi.com The high reactivity of nanoparticles synthesized via wet-chemical methods makes them suitable for various applications. uni-saarland.de

Table 2: Wet-Chemical Synthesis of Nanostructured Oxides

Technique Precursors Key Process Resulting Material Particle/Feature Size
Modified Sol-Gel Magnesium acetylacetonate, Cerium nitrate Spin-coating of sol onto a substrate Ce-doped MgO thin films Thin film
Precipitation Aluminum chloride, Sodium carbonate Precipitation of Al(OH)₃ followed by calcination Nanostructured Al₂O₃ powder Nanoscale after milling
Thermal Decomposition Triisobutylaluminum Catalytic decomposition in solution Aluminum nanoparticles 100 - 150 nm

Advanced Physical Vapor Deposition and Rapid Synthesis Techniques

Physical Vapor Deposition (PVD) and other rapid synthesis techniques are primarily used to create high-quality thin films and coatings. These methods operate under vacuum and involve the transfer of material on an atomic or molecular level, offering exceptional control over film thickness, structure, and purity.

Pulsed Laser Deposition (PLD) and Oxide Epitaxy

Pulsed Laser Deposition (PLD) is a versatile PVD technique for growing high-quality thin films of complex materials, especially metal oxides. researchgate.net The process involves focusing a high-power pulsed laser beam onto a target of the material to be deposited. ornl.gov The intense laser energy ablates the target surface, creating a plasma plume of vaporized material that expands toward a heated substrate, where it condenses to form a thin film. ornl.govscielo.org.mx A key advantage of PLD is its ability to maintain the stoichiometry of complex multi-element targets in the deposited film. researchgate.net For a compound like this compound, a single ceramic target containing all four elements in the desired ratio would be used. The deposition parameters, such as laser energy, background gas pressure (typically oxygen for oxides), and substrate temperature, can be precisely controlled to influence the film's crystallinity and morphology. researchgate.netresearchgate.net

Oxide epitaxy refers to the growth of a single-crystal oxide film on a single-crystal substrate, where the crystal lattice of the film is aligned with that of the substrate. This technique is crucial for fabricating advanced electronic and optical devices. PLD is an excellent method for achieving epitaxial growth. researchgate.net The selection of a suitable substrate with a close lattice match to the film material is critical. For complex oxides, epitaxial growth can be achieved on standard substrates like sapphire (Al₂O₃) or magnesium oxide (MgO). researchgate.net For instance, epitaxial films of cerium oxide (CeO₂) have been grown on both MgO and sapphire substrates, demonstrating the feasibility of growing well-ordered layers of constituent oxides. researchgate.net

Table 3: Typical Parameters for Pulsed Laser Deposition

Parameter Typical Range/Value Purpose
Laser Source KrF Excimer (248 nm) Provides high-energy photons for ablation. ornl.govscielo.org.mx
Laser Fluence 1 - 4 J/cm² Controls the ablation rate and plume energy. ornl.gov
Repetition Rate 1 - 20 Hz Influences the deposition rate and film growth dynamics. ornl.gov
Substrate Temperature Up to 850°C Promotes surface diffusion and crystallinity of the film. researchgate.net
Background Gas Oxygen, Argon Controls stoichiometry (for oxides) and moderates plume kinetics. ornl.gov

Molecular Beam Epitaxy (MBE) for Thin Film Growth

Molecular Beam Epitaxy (MBE) is a highly sophisticated deposition technique that provides atomic-level control over thin film growth. semanticscholar.org The process is carried out in an ultra-high vacuum (UHV) environment, where thermal beams of atoms or molecules of the constituent elements are directed onto a heated single-crystal substrate. researchgate.net For example, to grow a film containing magnesium, effusion cells containing pure magnesium metal would be heated until the metal sublimes, creating a molecular beam. researchgate.net The slow deposition rate (typically less than 1 nanometer per minute) allows atoms to arrange themselves into a near-perfect crystal lattice, resulting in extremely smooth and uniform films with abrupt interfaces. semanticscholar.org

For a complex oxide like this compound, individual effusion cells for each metallic element would be used, along with a source for reactive oxygen (e.g., an oxygen plasma source). The precise control over the flux from each source allows for the fabrication of complex layered structures and materials with precisely controlled compositions. While MBE is a complex and expensive technique, it is unparalleled for growing the highest quality crystalline thin films for fundamental research and advanced device applications. researchgate.netsemanticscholar.org

Spray Pyrolysis and Plasma Oxidation of Precursor Solutions

Spray Pyrolysis is a cost-effective and scalable non-vacuum technique for depositing thin films of metal oxides. researchgate.net The method involves spraying a precursor solution, containing soluble salts of the desired metals (e.g., nitrates or chlorides of Al, Ba, Ce, Mg), onto a heated substrate. espublisher.com Upon contact with the hot surface, the fine droplets undergo aerosolization, solvent evaporation, and thermal decomposition (pyrolysis), leaving behind a solid film of the desired oxide compound. espublisher.com The film's thickness, morphology, and properties can be controlled by adjusting parameters such as the precursor solution concentration, spray rate, substrate temperature, and nozzle-to-substrate distance. espublisher.commdpi.com This technique has been successfully used to prepare magnesium oxide thin films and is well-suited for producing large-area coatings. espublisher.commdpi.com

Plasma Oxidation , specifically Plasma Electrolytic Oxidation (PEO), is a surface treatment process that converts the surface of a metal into a hard, dense ceramic oxide layer. mdpi.com This technique involves creating micro-discharges (plasma) on the surface of a component submerged in an electrolyte by applying a high voltage. For an aluminum alloy containing magnesium, the PEO process converts the surface into aluminum and magnesium oxides. mdpi.com While typically applied to a single metal or alloy substrate, it is conceivable that precursor elements could be introduced into the electrolyte to be incorporated into the growing oxide layer, offering a route to complex surface coatings.

Flow Synthesis Methods for Mixed Metal Oxides

Flow synthesis, often conducted in continuous flow reactors, represents a modern approach to chemical production that offers significant advantages over traditional batch synthesis, including improved control, safety, and scalability. mdpi.com In this method, streams of reagents are continuously pumped and mixed, and the reaction proceeds as the mixture flows through a temperature-controlled tube or microreactor.

This methodology can be adapted for the synthesis of mixed metal oxides, particularly under supercritical solvothermal conditions. By pumping a solution of metal precursors and a reagent through a heated reactor, the high temperature and pressure can drive the rapid formation and crystallization of oxide nanoparticles. mdpi.com This technique allows for precise control over reaction time (by adjusting the flow rate and reactor length) and temperature, leading to a narrow particle size distribution. Continuous flow reactors have been proposed for the industrial-scale manufacture of materials like ceria-zirconia, demonstrating their potential for producing complex oxides efficiently and consistently. mdpi.com

Advanced Structural and Microstructural Characterization of Aluminum Barium Cerium Magnesium Oxide

Crystalline Structure Elucidation and Phase Analysis

The determination of the crystalline structure and the identification of phases are fundamental to understanding the properties of any new material. For a complex oxide like Aluminum barium cerium magnesium oxide, a combination of diffraction techniques would be essential.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray Diffraction (XRD) is the primary technique used to determine the crystalline structure of a material. An XRD experiment on this compound would involve bombarding a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting pattern of peaks is a fingerprint of the material's crystal structure.

Analysis of the XRD pattern would reveal:

Phase Identification: Whether the material is a single crystalline phase or a mixture of multiple phases.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice (e.g., cubic, tetragonal, orthorhombic).

Lattice Parameters: The dimensions of the unit cell.

Rietveld refinement is a powerful analytical method used to refine the theoretical crystal structure model against the experimental XRD data. This process would yield precise information about:

Atomic positions within the unit cell.

Site occupancy of the different cations (Al, Ba, Ce, Mg).

Crystallite size and microstrain.

A hypothetical data table resulting from a Rietveld refinement might look like this:

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)5.87
b (Å)8.31
c (Å)6.02
Cell Volume (ų)293.5
Rwp (%)7.5
GOF (Goodness of Fit)1.3

This table is for illustrative purposes only and does not represent actual data.

Electron Diffraction and Selected Area Electron Diffraction (SAED)

Electron diffraction, typically performed within a Transmission Electron Microscope (TEM), provides crystallographic information from very small regions of a sample. Selected Area Electron Diffraction (SAED) would be used to obtain a diffraction pattern from an individual crystallite of this compound. This is particularly useful for identifying secondary phases or determining the crystal structure of nano-sized grains that may be difficult to resolve with bulk XRD. SAED patterns can confirm the crystal structure and orientation of individual grains.

Synchrotron X-ray and Neutron Diffraction for Local Structure

For a complex multi-element oxide, conventional XRD may not be sufficient to resolve the precise locations of all atoms, especially lighter ones like oxygen.

Synchrotron X-ray Diffraction offers much higher resolution and intensity than laboratory XRD, allowing for the detection of subtle structural distortions, weak superlattice reflections, or the presence of minor impurity phases.

Neutron Diffraction is highly sensitive to the positions of lighter elements and can distinguish between elements with similar X-ray scattering factors. This technique would be invaluable for accurately determining the oxygen positions and for differentiating the site occupancies of aluminum and magnesium within the crystal lattice.

Morphological and Microstructural Analysis

Understanding the size, shape, and arrangement of grains and pores is crucial for linking a material's structure to its properties.

Scanning Electron Microscopy (SEM) and Focused Ion Beam (FIB)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the material. For this compound, SEM analysis would reveal:

Particle/Grain Size and Shape: The average dimensions and morphology of the crystalline grains.

Porosity: The extent and nature of voids within the material.

Phase Distribution: If multiple phases are present, their spatial arrangement can often be distinguished.

A Focused Ion Beam (FIB) instrument, often combined with an SEM, uses a beam of ions to mill away sections of the material. This would allow for cross-sectional imaging, providing a view of the internal microstructure beneath the surface. FIB can also be used to prepare ultra-thin samples for TEM analysis.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) offers much higher magnification than SEM, enabling the visualization of features at the nanoscale. TEM analysis of this compound could reveal:

Grain Boundaries: The nature of the interfaces between different crystallites.

Nanoscale Defects: The presence of dislocations, stacking faults, or other crystalline imperfections.

Secondary Phases: Identification of nanoscale precipitates or secondary phases that are too small to be detected by XRD.

High-Resolution TEM (HRTEM) provides the ultimate in spatial resolution, allowing for the direct imaging of the atomic lattice planes. An HRTEM image would provide direct visual confirmation of the material's crystallinity and could reveal local structural variations and defects at the atomic level.

Electron Tomography for Three-Dimensional Structure

Electron tomography is a powerful technique utilized to obtain three-dimensional (3D) reconstructions of a material's microstructure with nanoscale resolution. The method involves acquiring a series of two-dimensional (2D) transmission electron microscopy (TEM) images as the sample is tilted through a range of angles. These projection images are then computationally aligned and back-projected to generate a 3D volumetric dataset.

For a complex oxide like this compound, electron tomography can provide invaluable insights into its internal architecture. This technique would enable the visualization of the spatial arrangement and interconnectivity of different phases, the distribution and morphology of pores, and the 3D structure of grain boundaries and interfaces. For instance, it could reveal whether cerium- or magnesium-rich phases exist as discrete nanoparticles, interconnected networks, or coatings on the primary aluminum oxide grains. Furthermore, the analysis of the 3D reconstructed volume allows for the quantitative measurement of crucial parameters such as pore volume, tortuosity, and phase distribution, which are critical for understanding the material's properties and performance in various applications.

Spectroscopic Investigations of Chemical Bonding and Electronic States

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.net The analysis of this compound by XPS would involve irradiating the surface with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured to determine their binding energy, which is characteristic of each element and its oxidation state.

The primary application of XPS for this compound is the determination of the oxidation states of the constituent metals.

Aluminum (Al): The Al 2p peak is expected to confirm the presence of aluminum in its common +3 oxidation state, characteristic of its bonding with oxygen in an oxide matrix. quora.comyoutube.com

Barium (Ba): Barium, as an alkaline earth metal, is expected to be present in its +2 oxidation state.

Cerium (Ce): The Ce 3d spectrum is particularly informative. It exhibits a complex multi-peak structure due to final-state effects, which allows for the clear identification and quantification of both Ce³⁺ and Ce⁴⁺ oxidation states. ucl.ac.uksci-hub.box The ratio of these states is a critical parameter influencing the material's catalytic and electronic properties.

Magnesium (Mg): The Mg 2p or Mg 1s peak would be analyzed to confirm the +2 oxidation state, typical for magnesium in oxides. khanacademy.orgresearchgate.net

Oxygen (O): The O 1s spectrum can be deconvoluted to distinguish between different oxygen species, such as lattice oxygen (O²⁻), surface hydroxyl groups (-OH), and adsorbed water or carbonate species. researchgate.net

ElementCore LevelExpected Oxidation StateTypical Binding Energy Range (eV)Key Spectral Features
AluminumAl 2p+3~74-75Single peak characteristic of Al-O bonding. globalsino.com
BariumBa 3d₅/₂+2~780-781Spin-orbit split doublet (3d₅/₂ and 3d₃/₂).
CeriumCe 3d+3 / +4880-920Complex multiplets allowing quantification of Ce³⁺/Ce⁴⁺ ratio. A strong satellite peak near 916 eV is a signature of Ce⁴⁺. ucl.ac.uksci-hub.box
MagnesiumMg 2p+2~49-51Single peak characteristic of Mg-O bonding. researchgate.net
OxygenO 1s-2~529-533Main lattice oxide peak at lower energy (~529-530 eV), with higher energy components for surface hydroxyls or carbonates. researchgate.net

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify chemical bonds and molecular structures. FTIR measures the absorption of infrared radiation by a material, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For a complex oxide like this compound, these techniques probe the vibrational modes of the metal-oxygen bonds within the crystal lattice.

The resulting spectra would be characterized by a series of bands corresponding to specific bond stretching and bending modes.

Al-O Vibrations: Bands in the 400-900 cm⁻¹ region are typically associated with Al-O stretching and bending vibrations. The precise position of these bands can provide information on the coordination of aluminum ions (e.g., tetrahedrally coordinated AlO₄ vs. octahedrally coordinated AlO₆). nih.gov

Mg-O Vibrations: Vibrational modes corresponding to Mg-O bonds are expected in the lower frequency region, typically below 600 cm⁻¹.

Lattice Modes: The presence of heavier cations like barium and cerium will influence the collective vibrations of the crystal lattice, giving rise to distinct phonon modes at low frequencies (< 400 cm⁻¹). semanticscholar.org

Surface Species: Both techniques are also sensitive to surface species. For example, broad bands in the FTIR spectrum around 3000-3600 cm⁻¹ and a sharper peak around 3700 cm⁻¹ would indicate the presence of adsorbed water and surface hydroxyl (O-H) groups, respectively. mdpi.comrsc.org

Vibrational ModeTypical Wavenumber Range (cm⁻¹)TechniqueInformation Provided
Al-O Stretching/Bending400 - 900FTIR, RamanCoordination environment of aluminum (AlO₄, AlO₆). nih.gov
Mg-O Stretching< 600FTIR, RamanPresence of magnesium-oxygen bonds.
Lattice Phonon Modes< 400RamanOverall crystal structure and symmetry, influenced by Ba and Ce. semanticscholar.org
O-H Stretching (Hydroxyls)~3700 (sharp), 3000-3600 (broad)FTIRSurface hydration and presence of hydroxyl groups. rsc.org

Electron Energy Loss Spectroscopy (EELS) for Fine Edge Structure

Electron Energy Loss Spectroscopy (EELS) is an analytical technique performed in a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. mpg.de It provides elemental composition, chemical bonding, and electronic structure information at very high spatial resolution. The core-loss region of the EELS spectrum contains ionization edges, and the detailed shape of these edges, known as the Energy Loss Near-Edge Structure (ELNES), provides a fingerprint of the local atomic and electronic environment. mpg.de

For this compound, ELNES analysis of the following edges would be particularly insightful:

Al L₂,₃-edge (~73 eV): The fine structure of this edge is highly sensitive to the coordination of the aluminum atoms. Distinct spectral features allow for the differentiation between aluminum in tetrahedral (AlO₄) and octahedral (AlO₆) coordination with oxygen. globalsino.comresearchgate.net A shift in the edge onset energy (chemical shift) compared to metallic aluminum indicates the oxidized state of Al. globalsino.com

O K-edge (~532 eV): The pre-peak features and shape of the oxygen K-edge provide information on the hybridization between the O 2p orbitals and the metal d-orbitals, reflecting the covalent character of the metal-oxygen bonds.

Ce M₄,₅-edges (~883, 901 eV): These edges arise from transitions of 3d electrons to empty 4f states. The intensity ratio of the M₅ and M₄ "white line" peaks is a well-established tool for determining the local valence state of cerium (Ce³⁺ vs. Ce⁴⁺) with high accuracy and spatial resolution. mpg.de

ElementEELS EdgeApproximate Energy (eV)Information from ELNES
AluminumAl L₂,₃73Coordination (tetrahedral vs. octahedral), chemical shift. globalsino.comresearchgate.net
OxygenO K532Unoccupied density of states, metal-oxygen bond hybridization.
CeriumCe M₄,₅883 (M₅), 901 (M₄)Valence state (Ce³⁺/Ce⁴⁺) from M₅/M₄ intensity ratio. mpg.de
MagnesiumMg K1305Elemental mapping and bonding information.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a material, providing information about electronic transitions between energy levels. In the context of this compound, the UV-Vis spectrum is dominated by the electronic transitions involving cerium ions and the fundamental band-to-band absorption of the host oxide matrix.

The primary utility of this technique is to probe the oxidation state of cerium and to estimate the material's optical band gap.

Ce³⁺ Transitions: The Ce³⁺ ion has a [Xe]4f¹ electronic configuration. Its presence is indicated by a series of absorption bands in the UV region (typically 250-400 nm), which correspond to Laporte-allowed electronic transitions from the 4f ground state to the various crystal-field split levels of the 5d excited state. researchgate.netoptica.orgmdpi.com The exact position of these peaks is sensitive to the local environment provided by the Al-Ba-Mg-O host lattice. optica.orgresearchgate.net

Ce⁴⁺ Transitions: The Ce⁴⁺ ion has a [Xe]4f⁰ configuration and thus no f-d transitions. Instead, it is characterized by a strong, broad absorption band at shorter wavelengths (typically < 300 nm). This feature arises from a charge transfer transition, where an electron is excited from the O 2p valence band to the empty 4f orbitals of the Ce⁴⁺ ion. researchgate.netresearchgate.net

Band Gap: The absorption edge, which marks the onset of strong absorption at shorter wavelengths, can be used to determine the optical band gap of the material. This corresponds to the energy required to excite an electron from the valence band to the conduction band.

SpeciesTransition TypeTypical Absorption Region (nm)
Ce³⁺4f → 5d~280 - 400 researchgate.netmdpi.com
Ce⁴⁺O 2p → Ce 4f Charge Transfer< 300 researchgate.netresearchgate.net
Host MatrixBand-to-Band< 250 (Typically)

Surface and Interface Analysis Techniques

The surface and interfaces of complex oxides often govern their functionality, particularly in applications such as catalysis and sensors. acs.org While XPS provides surface elemental and chemical state information, a broader suite of techniques is necessary for a comprehensive understanding of the surface of this compound. The goal of these analyses is to link the bulk structure to the specific atomic arrangements and compositions at the surface, which are the active sites for chemical reactions. acs.org

Advanced techniques for surface and interface characterization include:

Angle-Resolved XPS (ARXPS): By varying the angle at which photoelectrons are collected, ARXPS can provide non-destructive depth-profiling information within the top few nanometers of the surface. This can reveal the elemental stratification, such as the potential segregation of one component (e.g., barium or cerium) to the outermost atomic layers or the thickness of a surface hydroxide (B78521) layer. researchgate.net

Low-Energy Ion Scattering (LEIS): This technique offers unparalleled sensitivity to the elemental composition of the very top atomic layer of a material. It would be used to definitively determine which elements (Al, Ba, Ce, Mg, or O) terminate the crystal structure at the surface.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These scanning probe techniques provide real-space images of the surface topography with atomic or near-atomic resolution. They can be used to visualize surface reconstructions, defects such as oxygen vacancies, and the morphology of deposited nanoparticles.

Transmission Electron Microscopy (TEM): In addition to EELS, high-resolution TEM (HRTEM) can directly image the atomic structure of interfaces, such as grain boundaries within the material or the interface between the oxide and a substrate, revealing crystallographic relationships and the presence of any interfacial reaction layers. dtic.mil

Together, these techniques provide a multi-faceted view of the surface and interfacial regions, which is crucial for designing and engineering the properties of complex oxide materials.

Scanning Probe Microscopy (SPM): Scanning Tunneling Microscopy (STM) and Non-Contact Atomic Force Microscopy (nc-AFM) for Atomic-Scale Surface Examination

The atomic-scale surface topography and electronic structure of complex oxides such as this compound are critical to understanding their physical and chemical properties. Scanning Probe Microscopy (SPM) techniques, particularly Scanning Tunneling Microscopy (STM) and Non-Contact Atomic Force Microscopy (nc-AFM), offer unparalleled real-space imaging capabilities at the atomic level.

Scanning Tunneling Microscopy (STM) operates based on the quantum tunneling current between a sharp conductive tip and the sample surface. This technique is exceptionally sensitive to the local density of electronic states (LDOS) near the Fermi level, making it a powerful tool for mapping the electronic landscape of conductive and semiconductive materials. For a complex oxide like this compound, STM can be employed to visualize the atomic lattice, identify different elemental sites based on their electronic signatures, and characterize surface defects such as oxygen vacancies or adatoms. researchgate.netuniversallab.org The variation in tunneling current with respect to the bias voltage (dI/dV) provides a measure of the local density of states, which can reveal spatial variations in electronic properties across the surface. researchgate.net Challenges in applying STM to complex oxides can arise if the material is highly insulating or if the surface is not sufficiently flat. researchgate.net

Non-Contact Atomic Force Microscopy (nc-AFM) , a mode of dynamic force microscopy, measures the forces between the tip and the sample surface to generate a topographical image. nrel.gov Unlike STM, nc-AFM does not require a conductive sample, making it ideally suited for investigating the atomic structure of insulating oxides. semanticscholar.orgmdpi.com In nc-AFM, a stiff cantilever with a sharp tip is oscillated at its resonant frequency. As the tip approaches the surface, forces (such as van der Waals, electrostatic, and chemical forces) cause a shift in the resonant frequency, which is used as a feedback signal to map the surface topography with atomic resolution. nrel.govsemanticscholar.org This technique has been successfully used to image the surfaces of various metal oxides, revealing details of the atomic arrangement, surface reconstructions, and the nature of point and line defects. osti.gov For this compound, nc-AFM could provide direct visualization of the surface atomic lattice, including the positions of the different cations (Al, Ba, Ce, Mg) and oxygen anions, offering insights into surface termination and stoichiometry.

The combination of STM and nc-AFM can provide a comprehensive understanding of the surface of this compound. While nc-AFM can deliver true atomic-resolution topographical images irrespective of the sample's conductivity, STM can simultaneously probe the local electronic properties. This dual approach allows for the correlation of structural features with electronic behavior at the atomic scale.

A hypothetical experiment could involve the following:

Sample Preparation: A single crystal of this compound would be cleaved in ultra-high vacuum (UHV) to expose a clean, atomically flat surface.

nc-AFM Imaging: The surface would be imaged using nc-AFM to determine the atomic arrangement and identify any surface reconstructions or defects.

STM/STS Analysis: If the sample exhibits sufficient conductivity, STM would be used to map the surface topography and Scanning Tunneling Spectroscopy (STS) would be performed to measure the local density of states at different locations, such as on terraces, at step edges, and near defects.

The results of such an investigation would be crucial for understanding the surface reactivity, catalytic activity, and other functional properties of this compound.

Secondary Ion Mass Spectrometry (SIMS) for Surface Composition

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental, isotopic, and molecular composition of the outermost atomic layers of a solid material. researchgate.net The technique involves bombarding the sample surface with a focused primary ion beam (e.g., Cs⁺, O₂⁺, Ga⁺, or cluster ions), which causes the sputtering of atoms and molecules from the surface. researchgate.net A fraction of these sputtered particles are ionized (secondary ions) and are subsequently analyzed by a mass spectrometer. researchgate.net

For a complex oxide like this compound, SIMS can provide valuable information about its surface composition. The key capabilities of SIMS in this context include:

High Sensitivity: SIMS is capable of detecting trace elements with detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range, making it ideal for identifying impurities or dopants on the surface. mdpi.comresearchgate.net

Surface Specificity: In its "static" mode, SIMS provides information from the top one to two nanometers of the surface, offering a detailed chemical picture of the immediate surface that interacts with the environment. researchgate.net

Depth Profiling: In its "dynamic" mode, the primary ion beam continuously sputters the surface, allowing for the analysis of elemental composition as a function of depth. This is particularly useful for characterizing thin films or examining compositional gradients near the surface. universallab.orgmdpi.com

A SIMS analysis of this compound would involve rastering a primary ion beam across the sample surface and collecting the ejected secondary ions. The resulting mass spectrum would show peaks corresponding to the constituent elements (Al⁺, Ba⁺, Ce⁺, Mg⁺, O⁻) as well as molecular fragments (e.g., AlO⁺, BaO⁺, CeO⁺, MgO⁺). The relative intensities of these peaks can be used to determine the relative concentrations of the elements on the surface.

Challenges in SIMS Analysis of Complex Oxides:

A significant challenge in the quantitative analysis of multi-component oxides using SIMS is the "matrix effect." The ionization probability of a particular element can vary significantly depending on the chemical environment from which it is sputtered. semanticscholar.org This makes direct quantification challenging without the use of appropriate reference standards of a similar composition to the sample being analyzed.

A hypothetical SIMS analysis of an this compound sample might reveal the following:

Secondary IonDetected Intensity (arbitrary units)Interpretation
Al⁺HighPresence of aluminum at the surface.
Ba⁺ModeratePresence of barium at the surface.
Ce⁺LowPresence of cerium at the surface, potentially at a lower concentration or with lower ionization efficiency.
Mg⁺ModeratePresence of magnesium at the surface.
O⁻HighPresence of oxygen, a major constituent of the oxide.
AlO⁺ModerateIndicates the presence of aluminum-oxygen bonds at the surface.

This data would suggest the presence of all expected elements at the surface. Further analysis, including depth profiling, could reveal variations in composition with depth, which could be related to surface segregation or the presence of thin surface layers. For instance, a study on an Al-Si alloy containing Ce and Mg showed that the distribution of these elements on the surface could be effectively analyzed, indicating the potential for SIMS to map elemental distributions in the user's compound of interest. mdpi.com

Thermal Behavior Analysis for Phase Transitions and Stability

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is widely used to study the thermal stability and composition of materials, including complex metal oxides.

For this compound, a TGA experiment would involve heating a small amount of the powdered sample on a high-precision balance inside a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. The resulting TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.

The TGA curve for this compound is expected to reveal several key features related to its thermal stability:

Initial Weight Loss: A slight weight loss at lower temperatures (typically below 200°C) is often observed, which can be attributed to the desorption of physically adsorbed water from the surface of the material. universallab.org

Region of Thermal Stability: Following the initial dehydration, a plateau in the TGA curve would indicate a temperature range where the compound is thermally stable and does not undergo any decomposition or reaction involving a change in mass. The length of this plateau is a measure of the material's thermal stability. researchgate.net

Decomposition/Reaction Stages: At higher temperatures, the material may undergo decomposition or react with the surrounding atmosphere, resulting in a significant weight loss or gain. For a complex oxide, weight loss could be due to the release of lattice oxygen, especially if cerium is reduced from Ce⁴⁺ to Ce³⁺. A weight gain could occur if the material is heated in an oxidizing atmosphere and it has oxygen vacancies that become filled.

A hypothetical TGA curve for this compound might show the following stages:

Temperature Range (°C)Weight Change (%)Interpretation
25 - 200-1.5%Loss of adsorbed water.
200 - 800-0.5%Region of high thermal stability with minimal weight change.
> 800-3.0%Onset of decomposition or reduction, possibly involving the loss of lattice oxygen.

The exact temperatures and magnitudes of these weight changes would depend on factors such as the material's stoichiometry, particle size, and the heating rate and atmosphere used in the TGA experiment. For instance, studies on perovskite-type mixed oxides containing barium, cerium, and magnesium have shown that the partial substitution of cations can influence the oxygen mobility and reducibility of the material, which would be reflected in the TGA curve. nrel.gov

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are two related thermal analysis techniques used to study the thermal properties of materials by measuring temperature differences or heat flow between a sample and a reference material as a function of temperature. These techniques are particularly useful for detecting and quantifying thermal events such as phase transitions, melting, crystallization, and solid-state reactions.

In DTA , the temperature difference between the sample and an inert reference (such as alumina (B75360) or magnesia) is measured as both are heated or cooled at a constant rate. uni-siegen.de An endothermic event (e.g., melting) in the sample will cause its temperature to lag behind the reference, resulting in a negative peak in the DTA curve. Conversely, an exothermic event (e.g., crystallization) will cause the sample's temperature to lead the reference, resulting in a positive peak. uni-siegen.de

In DSC , the sample and reference are maintained at the same temperature, and the difference in heat flow required to do so is measured. universallab.org This provides a direct quantitative measure of the enthalpy change associated with a thermal event.

For a complex oxide like this compound, DTA and DSC are powerful tools for investigating its phase transitions and thermal stability. As the material is heated, it may undergo one or more solid-state phase transitions, which would be detected as endothermic or exothermic peaks in the DTA or DSC curve. These phase transitions are often associated with changes in the crystal structure of the material. For example, many perovskite-type oxides exhibit phase transitions from a lower-symmetry structure at low temperatures to a higher-symmetry structure at elevated temperatures.

A hypothetical DSC scan of this compound could reveal the following thermal events:

Peak Temperature (°C)Peak TypeInterpretation
450EndothermicA solid-state phase transition from a low-temperature phase (e.g., tetragonal) to a high-temperature phase (e.g., cubic).
950ExothermicCrystallization of an amorphous phase or a solid-state reaction between components.
1400EndothermicMelting of the compound.

The temperatures and enthalpies of these transitions provide crucial information about the material's thermodynamic properties and its suitability for high-temperature applications. For instance, studies on perovskite ceramics have used DSC to identify phase transitions and determine their nature (e.g., ferroelectric to paraelectric). researchgate.net The presence of multiple components in this compound could lead to a complex series of thermal events, and the combination of DTA/DSC with TGA and X-ray diffraction at different temperatures would be necessary for a complete understanding of its thermal behavior.

Computational and Theoretical Investigations of Aluminum Barium Cerium Magnesium Oxide

First-Principles Electronic Structure Calculations

First-principles calculations, which are based on the fundamental laws of quantum mechanics, offer a bottom-up approach to understanding the electronic and atomic structure of materials without relying on empirical parameters. These methods are instrumental in predicting the properties of novel materials like Aluminum Barium Cerium Magnesium Oxide.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective in determining the ground-state properties of materials, such as their atomic arrangement, electronic band structure, and density of states. In the context of this compound, which can be viewed as a co-doped barium cerate (BaCeO₃) perovskite, DFT calculations are crucial for understanding the impact of aluminum (Al) and magnesium (Mg) dopants on the host lattice.

The electronic properties are also significantly influenced by doping. The introduction of Al and Mg can create new energy levels within the band gap, which in turn affects the material's conductivity and optical properties. mdpi.comwsu.edu DFT can be used to calculate the projected density of states (PDOS), revealing the contribution of each element's orbitals to the electronic structure.

Table 1: Representative DFT-Calculated Lattice Parameters for Doped Perovskite Oxides

Compound Dopant Dopant Concentration (%) Lattice Parameter (Å) Reference
BaZrO₃ - 0 4.212 researchgate.net
Ba₀.₉₅₈₇₅Mg₀.₀₄₁₂₅ZrO₃ Mg 4.23 4.198 researchgate.net
α-Al₂O₃ - 0 a=4.759, c=12.991 mdpi.com
α-Al₂O₃:Mg Mg - a=4.762, c=12.995 mdpi.com

Ab initio calculations, which encompass a broader range of quantum chemistry methods including and beyond DFT, are invaluable for exploring the energetics of defect formation and the mechanisms of ionic transport. urfu.ruresearchgate.net For a complex oxide like this compound, understanding the formation energies of various defect configurations, such as substitutional defects (Al on Ce or Mg on Ba sites) and oxygen vacancies, is critical for predicting its behavior, particularly in applications like solid oxide fuel cells where ion conductivity is paramount.

These methods can be employed to calculate the energy barriers associated with ion migration, providing a detailed picture of the diffusion pathways. For instance, in proton-conducting perovskites, ab initio calculations can map out the potential energy surface for proton hopping between oxygen ions. By comparing the energy landscapes of undoped and co-doped systems, researchers can determine how the presence of Al and Mg influences the activation energy for ion transport. Studies on co-doped systems, such as aluminum-phosphorus co-doped graphene, demonstrate how ab initio calculations can reveal modifications to the electronic properties and structural stability upon the introduction of multiple dopants. researchgate.net

Molecular Dynamics Simulations for Structural Dynamics

While first-principles methods are powerful for understanding static properties, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of atoms over time. researchgate.net This is particularly important for understanding phenomena such as ion transport and the evolution of local atomic structures at operational temperatures.

MD simulations can reveal the arrangement of atoms beyond the immediate coordination shell, providing insights into the medium-range order. In a complex quaternary oxide, the distribution of Al, Ba, Ce, and Mg cations is not necessarily random. MD simulations can help to identify preferential arrangements and clustering of dopants, which can have a significant impact on the material's properties.

By analyzing the radial distribution functions (RDFs) and coordination numbers from MD trajectories, it is possible to characterize the local atomic environments around each cation. For example, simulations can show how the introduction of smaller Al³⁺ ions and larger Mg²⁺ ions distorts the CeO₆ octahedra in the perovskite lattice and how these distortions are correlated over several unit cells.

One of the primary applications of MD simulations in the study of complex oxides is the investigation of ion transport mechanisms. rsc.orgresearchgate.netresearchgate.net By simulating the movement of ions at elevated temperatures, it is possible to observe the diffusion pathways directly and calculate key transport properties such as the diffusion coefficient. In the context of this compound, MD simulations could be used to study the diffusion of oxygen ions (vacancies) or protons, which is crucial for applications in energy conversion and storage devices.

These simulations can provide a detailed, atomistic picture of how dopants influence ion mobility. For example, dopants can act as trapping sites for mobile ions, thereby reducing conductivity, or they can create more open pathways for diffusion, enhancing conductivity. rsc.org The insights gained from MD simulations are complementary to the energetic information obtained from ab initio calculations, providing a more complete understanding of the dynamic processes governing ion transport. nih.gov

Table 2: Representative Diffusion Coefficients from Molecular Dynamics Simulations of Doped Oxides

System Mobile Ion Temperature (K) Diffusion Coefficient (cm²/s) Reference
La₀.₉Sr₀.₁FeO₂.₉₅ O²⁻ 1200 ~1.5 x 10⁻⁷ rsc.org
La₀.₄Sr₀.₆FeO₂.₇ O²⁻ 1200 ~0.5 x 10⁻⁷ rsc.org
PEO/LiTFSI (EO:Li = 20:1) Li⁺ 423 ~2.0 x 10⁻⁷ researchgate.net

Machine Learning and Data Science in Quaternary Oxide Research

The vast compositional space of quaternary oxides presents a significant challenge for traditional experimental and computational approaches. Machine learning (ML) and data science are emerging as powerful tools to accelerate the discovery and optimization of new materials. imperial.ac.ukgithub.iochemrxiv.orgcore.ac.uk

By training models on existing datasets of material properties, ML algorithms can predict the properties of new, unexplored compositions with remarkable accuracy. espublisher.comacs.orgnanoge.org For a material like this compound, ML models could be used to predict key performance metrics such as ionic conductivity, thermal stability, and band gap based on the elemental composition and structural features.

Several studies have demonstrated the successful application of ML in predicting the properties of perovskite oxides. researchgate.netmdpi.comarxiv.org For instance, machine learning models have been developed to predict the thermodynamic stability of perovskite oxides, which is a crucial first step in identifying synthesizable materials. researchgate.netarxiv.org These models use features derived from the properties of the constituent elements to make predictions.

In the context of quaternary oxide research, a data-driven workflow might involve:

High-throughput screening: Using ML models to rapidly screen millions of potential compositions to identify promising candidates. acs.org

Property prediction: For the most promising candidates, more accurate (but computationally expensive) DFT calculations can be performed. The results of these calculations can then be used to retrain and improve the ML models.

Generative models: Advanced ML techniques like generative adversarial networks (GANs) and variational autoencoders (VAEs) can be used to propose entirely new compositions with desired properties. espublisher.com

This data-driven approach has the potential to dramatically accelerate the development of new quaternary oxides like this compound for a wide range of technological applications.

Predictive Modeling of Structure-Property Relationships

Predictive modeling, primarily using first-principles methods like Density Functional Theory (DFT), is a cornerstone for understanding the intricate relationship between the atomic structure and the resulting physical and chemical properties of complex oxides. udel.eduupenn.edu In materials like this compound, where multiple cations occupy crystallographic sites, the local coordination, lattice distortions, and electronic structure are intimately linked to its potential applications. udel.edu

Theoretical simulations play a crucial role in characterizing and predicting novel structures and properties of oxide materials. acs.org For instance, DFT calculations can determine key parameters such as lattice constants, bond lengths, and angles. These structural details directly influence electronic properties, including the band gap and the density of states, which are critical for applications in electronics and photocatalysis. udel.edu In complex doped perovskites, such as doped barium cerates, even small modifications in the lattice can lead to significant changes in physical properties like ionic transport and stability. udel.eduresearchgate.net

The table below illustrates the types of properties that can be predicted for a complex oxide using various computational methods.

Predicted Property Computational Method Relevance/Application
Crystal Structure & Lattice ParametersDensity Functional Theory (DFT), Rietveld RefinementDetermines material stability and basic physical properties.
Electronic Band StructureDFT, Hybrid Functionals (e.g., HSE06)Predicts electronic conductivity, optical absorption, and suitability for semiconductor applications. udel.edu
Oxygen Vacancy Formation EnergyDFT+U, Ab-initio ThermodynamicsCrucial for applications in solid oxide fuel cells, oxygen permeation membranes, and catalysis. nih.gov
Surface Adsorption EnergiesDFT with van der Waals correctionsPredicts catalytic activity for specific chemical reactions. upenn.edu
Elastic Constants & Mechanical StabilityDFT, Energy-Strain CalculationsDetermines the material's hardness, stiffness, and structural integrity.
Phonon Dispersion & Vibrational ModesDensity Functional Perturbation Theory (DFPT)Assesses thermodynamic stability and thermal transport properties.

Accelerated Materials Discovery and High-Throughput Screening

The combinatorial explosion in the number of potential materials when dealing with multi-component systems like this compound makes traditional one-by-one experimental discovery impractical. pnas.org Accelerated materials discovery, powered by high-throughput computational screening (HTS) and machine learning, provides a new paradigm for efficiently searching these vast compositional spaces. pnas.orglumi-supercomputer.eu

HTS workflows typically involve the automated execution of thousands of first-principles calculations (often DFT) to create large datasets of material properties. aip.orgosti.gov For example, researchers have screened tens of thousands of perovskite oxides to discover new candidates for applications ranging from photocatalysis to solid oxide fuel cells. nih.govaip.org Such screenings can evaluate materials based on descriptors like structural stability, band gap energy, and oxygen vacancy formation energy to identify promising compositions. nih.govosti.gov

Recently, machine learning (ML) has been integrated into these workflows to further accelerate the process. lumi-supercomputer.eueurekalert.org By training ML models on the data generated from HTS, it becomes possible to predict the properties of hundreds of thousands of additional compositions with a fraction of the computational cost. osti.govrsc.orguantwerpen.be These predictive models can identify promising regions in unexplored, high-order composition spaces, guiding more focused DFT calculations and experimental synthesis. pnas.orgrsc.org This synergy between HTS and ML significantly expands the materials design space and provides theoretical guidance for optimizing material performance for specific applications, such as catalysis or renewable energy technologies. osti.goveurekalert.org

The following table outlines a conceptual HTS workflow for identifying promising catalysts within the Al-Ba-Ce-Mg-O system.

Step Action Computational Tools Objective
1. Compositional Space Definition Generate a list of candidate stoichiometries for (Al, Ba, Ce, Mg)xOy.Combinatorial algorithmsTo create a comprehensive virtual library of potential materials.
2. Structural Prediction Predict the most stable crystal structure for each composition.Evolutionary algorithms, Prototype structure substitutionTo find the ground-state atomic arrangement.
3. High-Throughput DFT Calculations Calculate key properties (e.g., stability, electronic structure, surface energy) for all predicted structures.VASP, Quantum ESPRESSO (automated via frameworks like AiiDA, Fireworks)To rapidly screen for fundamental viability and desired electronic properties. aip.org
4. Descriptor-Based Screening Filter candidates based on established performance descriptors (e.g., oxygen vacancy energy for redox catalysis).Data analysis scripts, Python libraries (pandas, numpy)To down-select a smaller set of promising materials. nih.gov
5. Machine Learning Model Training Train an ML model on the DFT data to predict properties for a wider range of compositions.Scikit-learn, TensorFlow (using algorithms like XGBoost, Support Vector Regression)To accelerate exploration and identify non-obvious compositional trends. eurekalert.orgrsc.orgrsc.org
6. Experimental Validation Synthesize and test the top candidates identified through computational screening.Laboratory synthesis (e.g., solid-state reaction) and characterization techniquesTo confirm theoretical predictions and validate the screening approach.

Defect Engineering in Aluminum Barium Cerium Magnesium Oxide

Oxygen Vacancy Engineering and Non-Stoichiometry Control

Oxygen vacancies are point defects that play a crucial role in the functionality of perovskite oxides. nih.gov The creation and control of these vacancies, leading to non-stoichiometric compounds, is a powerful tool for modifying material properties. In a hypothetical Aluminum Barium Cerium Magnesium Oxide with a perovskite structure (ABO₃), Barium and Cerium could occupy the A-site, while Aluminum and Magnesium would be on the B-site.

The concentration of oxygen vacancies can be influenced by several factors. For instance, doping cerium oxide with trivalent cations can increase the number of oxygen vacancies to maintain charge neutrality. ucf.edu This process enhances the material's ability to absorb and release oxygen. ucf.edu The control of non-stoichiometry is often achieved by tuning the synthesis conditions, such as temperature and oxygen partial pressure. mdpi.com For example, in complex perovskite oxides, deviations from the ideal ABO₃ stoichiometry can be intentionally introduced to control the formation of nanoparticles and other phases. uow.edu.au Techniques like thermogravimetric analysis and coulometric titration are used to study and control the oxygen non-stoichiometry in oxide materials. researchgate.net

The engineering of oxygen vacancies is particularly significant in cerium-based oxides due to cerium's ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states. This redox capability is closely linked to the formation and annihilation of oxygen vacancies, making these materials suitable for catalytic applications. nih.govsci-hub.se The presence of oxygen vacancies can create localized electronic states and act as active sites for chemical reactions. nih.gov

Cation and Anion Doping Strategies

Doping, or the intentional introduction of impurity atoms into a crystal lattice, is a fundamental method for defect engineering in perovskite oxides. youtube.com This can involve substituting ions at the A-site, B-site, or anion site to alter the material's properties.

In the perovskite structure (ABO₃), the A-site is typically occupied by a larger cation and the B-site by a smaller one. youtube.com Substituting cations at these sites can have profound effects on the material's crystal structure and the oxidation states of the constituent elements.

A-Site Substitution: Replacing A-site cations, such as Barium or Cerium, can alter the lattice parameters and symmetry. The introduction of an aliovalent dopant (an ion with a different charge) at the A-site, for example, substituting trivalent La³⁺ with divalent Sr²⁺, can tune the oxygen vacancy formation energy and affect the oxidation states of B-site cations to maintain charge balance. rsc.org

B-Site Substitution: The B-site cations (e.g., Aluminum, Magnesium) are often transition metals that play a direct role in the material's electronic and catalytic properties. Substituting these cations can modify structural stability and magnetic or catalytic behavior. youtube.com For instance, doping a perovskite with different transition metals on the B-site can influence the oxygen non-stoichiometry and redox behavior. rsc.org In cerium-based oxides, doping with transition metals can alter the geometric and electronic structures, weakening the Ce-O bonds and creating more reactive sites. mdpi.com

The table below summarizes the general effects of cation substitution in perovskite-type oxides.

Substitution SiteDopant CharacteristicGeneral Effects on Structure and Oxidation State
A-Site Different ionic radiusAlters lattice parameters and crystal symmetry. nih.gov
Different charge (aliovalent)Creates oxygen vacancies for charge compensation; modifies B-site cation oxidation states. rsc.org
B-Site Different ionic radiusInduces local distortions and can affect structural stability. mdpi.com
Different electronegativityModifies bond covalency and electronic band structure.
Redox-active elementIntroduces new catalytic or electronic functionalities; influences oxygen vacancy concentration. rsc.org

The substitution of host cations with dopants of a different ionic radius inevitably induces local lattice distortions and strain. This strain can be a critical parameter for tuning the material's properties.

In cerium oxide, for example, doping with trivalent cations like Lanthanum (La³⁺) or Neodymium (Nd³⁺) leads to a lattice expansion. ucf.edu The extent of this expansion is directly correlated with the ionic radius of the dopant ion; the larger La³⁺ ion causes a greater increase in the lattice constant compared to the smaller Nd³⁺ ion. ucf.edu This lattice distortion is accompanied by an increase in the concentration of oxygen vacancies, which are introduced to compensate for the charge difference between the dopant (3+) and the host Ce⁴⁺ ion. ucf.eduresearchgate.net

Similarly, substituting Ce⁴⁺ with smaller ions can cause the crystal lattice to shrink. mdpi.com These dopant-induced distortions can modify the local chemical environment, affecting bond lengths and angles, which in turn influences properties like ionic conductivity and catalytic activity. researchgate.net The strain created by these distortions can be engineered to enhance specific functionalities of the oxide material. researchgate.net

The following table illustrates the relationship between dopant ionic radius and lattice parameters in doped ceria, based on reported findings.

Dopant IonIonic Radius (Å)Effect on Ceria (Ce⁴⁺ = 0.97 Å) LatticeReference
La³⁺1.16Expansion ucf.edu
Nd³⁺1.109Expansion ucf.edu
Gd³⁺1.053Expansion researchgate.net
Ni²⁺0.69Contraction mdpi.com

Influence of Synthesis and Processing Parameters on Defect Formation

The type and concentration of defects in this compound are highly dependent on the synthesis method and subsequent processing conditions. researchgate.net Parameters such as temperature, pressure, and atmospheric environment during synthesis play a crucial role in determining the final defect landscape of the material.

Complex oxides are often synthesized using techniques like pulsed laser deposition (PLD), solid-state reaction, and various chemical methods. illinois.edulu.se In PLD, for instance, parameters like laser fluence and background oxygen pressure can be precisely controlled to influence film stoichiometry and the formation of defects like cation and oxygen vacancies. illinois.edulu.se Even small changes in laser fluence can lead to significant deviations in cation stoichiometry. illinois.edu

Post-synthesis processing, such as annealing, is also critical. Annealing temperature and the surrounding atmosphere (e.g., oxidizing or reducing) can be used to control the oxygen vacancy concentration. nih.gov For example, annealing in a low-oxygen partial pressure environment tends to increase the number of oxygen vacancies. The formation of point defects is highly dependent on these synthesis and processing conditions, which can significantly alter the material's electronic, optical, and catalytic properties. researchgate.net

Defect Characterization at Atomic and Microscopic Scales

A comprehensive understanding of defect structures requires characterization across multiple length scales. Various advanced analytical techniques are employed to identify and quantify defects from the microscopic down to the atomic level.

For atomic-scale analysis, Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are indispensable tools. nih.govuab.cat These methods allow for direct visualization of the atomic arrangement, enabling the identification of point defects (like vacancies), dislocations, and grain boundaries. uab.cat When combined with analytical techniques like Electron Energy Loss Spectroscopy (EELS) , STEM can provide chemical information at the atomic level, helping to determine the oxidation states of individual cations and map elemental distributions around defects. rsc.org

Scanning Tunneling Microscopy (STM) is another powerful surface-sensitive technique that can image individual atoms on a material's surface, revealing surface defects, vacancies, and the movement of individual ions. eletimes.airesearchgate.net

The table below provides a summary of common techniques used for defect characterization in complex oxides.

TechniqueScaleInformation Provided
X-ray Diffraction (XRD)Microscopic/BulkCrystal structure, lattice parameters, phase purity, strain. researchgate.net
Transmission Electron Microscopy (TEM)Atomic/NanoscopicDirect imaging of atomic structures, dislocations, grain boundaries, and point defects. uab.cat
Scanning Transmission Electron Microscopy (STEM) with EELSAtomicAtomic-resolution imaging, elemental mapping, and oxidation state analysis at defect sites. rsc.org
Scanning Tunneling Microscopy (STM)Atomic (Surface)High-resolution imaging of surface atomic structure, vacancies, and ion dynamics. eletimes.ai

Through the combined use of these characterization methods, a detailed picture of the defect landscape in complex oxides can be constructed, providing crucial insights for designing materials with tailored functionalities.

Surface Science and Interface Chemistry of Aluminum Barium Cerium Magnesium Oxide

Atomic-Scale Understanding of Surface Chemistry and Reactivity

A comprehensive understanding of the surface chemistry and reactivity of aluminum barium cerium magnesium oxide necessitates an atomic-scale perspective. The surface termination, or the specific arrangement of atoms on the outermost layer, dictates the physical and chemical properties of the material. In a complex oxide, the surface can be terminated by any of the constituent cations (Al³⁺, Ba²⁺, Ce³⁺/Ce⁴⁺, Mg²⁺) or by oxygen anions, leading to a variety of possible surface configurations with distinct reactive properties.

Advanced surface science techniques, such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS), are instrumental in elucidating the atomic and electronic structure of such complex oxide surfaces. These methods allow for the direct visualization of surface atoms and the determination of their oxidation states, providing critical insights into the nature of active sites. For example, in situ XPS can reveal changes in the cerium oxidation state under different reactive environments, shedding light on the reaction mechanism at a fundamental level.

Table 1: Representative Surface Properties of Complex Oxides This table presents illustrative data based on typical findings for complex perovskite-type oxides, as direct experimental data for this compound is not available.

PropertyTypical Value/CharacteristicInfluencing Factors
Surface Energy0.5 - 2.0 J/m²Crystallographic orientation, surface termination, defect concentration
Work Function3.5 - 5.5 eVSurface dipole, adsorbate coverage, stoichiometry
Predominant Surface DefectsOxygen vacancies, cation vacancies, adatomsPreparation conditions (temperature, oxygen partial pressure), doping
Ce³⁺/(Ce³⁺+Ce⁴⁺) Surface Ratio0.1 - 0.4Temperature, oxygen partial pressure, interaction with other cations

Adsorption and Reaction Mechanisms on Quaternary Oxide Surfaces

The adsorption of molecules onto the surface of this compound is the initial and often rate-determining step in many of its applications, particularly in catalysis. The nature of this adsorption, whether it is physisorption (weak, van der Waals forces) or chemisorption (strong, chemical bonding), depends on both the adsorbate molecule and the specific sites available on the oxide surface.

The diverse composition of this quaternary oxide provides a variety of potential adsorption sites. For example:

Lewis acid sites: Exposed aluminum and magnesium cations can act as Lewis acids, accepting electron pairs from basic molecules.

Brønsted acid/base sites: Surface hydroxyl groups can act as Brønsted acids (proton donors) or bases (proton acceptors).

Redox-active sites: Cerium ions can participate in redox reactions with adsorbed molecules.

The mechanism of a surface reaction is a sequence of elementary steps, including adsorption, surface diffusion, bond breaking and formation, and desorption of products. For instance, in the catalytic oxidation of carbon monoxide (CO), CO molecules might adsorb on cerium sites, while oxygen molecules adsorb and dissociate at oxygen vacancies. The reaction then proceeds via a Mars-van Krevelen-type mechanism, where lattice oxygen from the oxide participates in the oxidation of CO, and the resulting oxygen vacancy is subsequently replenished by gas-phase oxygen. The presence of barium and magnesium can influence the mobility of this lattice oxygen, thereby affecting the catalytic activity. mdpi.com

Table 2: Illustrative Adsorption Energies of Probe Molecules on Oxide Surfaces This table provides representative adsorption energy ranges for common probe molecules on various oxide surfaces to illustrate potential interactions on a complex quaternary oxide.

Probe MoleculeType of InteractionAdsorption Energy Range (kJ/mol)Primary Adsorption Site (Example)
CO (Carbon Monoxide)Chemisorption40 - 150Cationic sites (e.g., Ce⁴⁺)
NH₃ (Ammonia)Chemisorption80 - 180Lewis acid sites (e.g., Al³⁺)
H₂O (Water)Chemisorption/Physisorption30 - 100Oxygen vacancies, surface cations
CO₂ (Carbon Dioxide)Chemisorption20 - 90Basic oxygen sites

Surface Reconstruction and Stoichiometry Control

The surface of a crystalline material like this compound is not simply a truncated version of its bulk structure. To minimize surface free energy, the surface atoms can rearrange into a new structure, a phenomenon known as surface reconstruction. This can involve changes in bond lengths and angles, or even a change in the local stoichiometry of the surface.

Controlling the surface stoichiometry is crucial for tailoring the properties of the oxide. The ratio of the different cations (Al, Ba, Ce, Mg) and their oxidation states at the surface can be manipulated during synthesis and post-synthesis treatments. For example, annealing the material under different oxygen partial pressures can alter the Ce³⁺/Ce⁴⁺ ratio and the concentration of oxygen vacancies. This, in turn, can have a profound impact on the material's catalytic activity and electronic properties.

In perovskite-type oxides, which share structural similarities with some complex oxides, surface reconstruction is a well-documented phenomenon that is highly sensitive to preparation conditions. Different surface reconstructions can exhibit vastly different chemical reactivities. Therefore, achieving precise control over the surface structure and stoichiometry is a key challenge and a significant opportunity for designing advanced materials with desired functionalities.

Metal-Support Interactions on Oxide Templates

In many catalytic applications, metal nanoparticles are dispersed on an oxide support to maximize their efficiency and stability. When this compound is used as a support (or "template") for a metallic catalyst, the interaction between the metal and the oxide, known as metal-support interaction (MSI), can dramatically alter the catalyst's performance. ustc.edu.cnrsc.org

MSI can manifest in several ways:

Charge transfer: Electrons can be transferred between the metal nanoparticles and the oxide support, modifying the electronic properties of the metal and influencing its ability to adsorb and activate reactant molecules. nih.gov

Morphological changes: The interaction with the support can affect the shape and size of the metal nanoparticles.

Creation of new active sites: The interface between the metal and the oxide can create unique active sites that are not present in either component alone.

The reducible nature of cerium oxide can lead to a specific type of MSI known as the strong metal-support interaction (SMSI). This typically occurs after high-temperature reduction and can involve the migration of partially reduced oxide species onto the surface of the metal nanoparticles. This can enhance the catalyst's stability but may also block some active sites. The presence of aluminum, barium, and magnesium in the support can modulate these interactions, providing a means to fine-tune the catalytic properties of the supported metal. ustc.edu.cnchemrxiv.org

Research Applications and Functional Properties of Aluminum Barium Cerium Magnesium Oxide

Catalysis Research

The catalytic activity of Aluminum Barium Cerium Magnesium Oxide is attributed to the combined effects of high surface area support from alumina (B75360), the redox capabilities of ceria, and the basicity offered by magnesia and barium oxide.

In heterogeneous catalysis, this compound functions as a robust material where the different oxides play distinct but complementary roles. The aluminum oxide component typically serves as a thermally stable, high-surface-area support, which enhances the dispersion of active metal sites. researchgate.net The addition of magnesium oxide (MgO) can influence the interaction of other components and increase the basicity of the catalyst. researchgate.net

The cerium oxide (CeO₂) component is particularly crucial due to its high oxygen storage capacity (OSC) and the ability to cycle between Ce⁴⁺ and Ce³⁺ oxidation states. This property facilitates the supply of lattice oxygen for oxidation reactions and the subsequent re-oxidation by the gas-phase oxidant. This redox mechanism is central to its catalytic function. The interaction between cerium and other components can lead to the formation of complex oxide phases, such as magnesium cerium oxide (MgCeO₃), which can influence catalytic performance. researchgate.net The presence of barium oxide often acts as a stabilizer, preventing the collapse of the alumina support structure at high temperatures and promoting catalytic activity.

The capacity for selective oxidation and reduction is a key feature of catalysts containing cerium oxide. The reversible conversion between Ce³⁺ and Ce⁴⁺ provides charge compensation and oxygen vacancies, which are critical for catalytic oxidation performance. mdpi.com In reactions like methane (B114726) oxidation, the presence of ceria in conjunction with alumina provides a stable and active support for catalytic metals. researchgate.net

Research on related systems shows that the reduction of cerium oxide by aluminum is a thermodynamically favorable process, indicating a strong interaction between these components. ameslab.gov In the context of this compound, this suggests that the aluminum and cerium components are intimately linked, which can enhance redox processes. The material's ability to facilitate electron transfer and provide active oxygen species makes it a candidate for various selective oxidation and reduction reactions, including the oxygen reduction reaction (ORR) in electrochemical systems. mdpi.com The four-electron reduction pathway is often the most desirable for efficient ORR performance. mdpi.com

Electrochemical Device Research

The combination of ionically conductive and electrochemically active elements in this compound makes it a material of interest for applications in solid electrolytes and electrode materials for energy storage and conversion devices.

Solid electrolytes are a critical component for the development of next-generation all-solid-state batteries, offering improved safety and energy density. researchgate.netmdpi.com Research in this area focuses on materials that exhibit high ionic conductivity. While organic liquid electrolytes generally show high ionic conductivity, they suffer from flammability and chemical instability. researchgate.net

Table 1: Ionic Conductivity of Related Electrolyte Materials
Material SystemIonic Conductivity (S cm⁻¹)Temperature (°C)Reference
AlCl₃/[BMIM]Cl Ionic Liquid~10⁻³Room Temp. semanticscholar.org
Fluorinated Titanium Oxide (Al-ion)2.7 x 10⁻⁵25 researchgate.net
MgZr₄(PO₄)₆ (Mg-ion)2.9 x 10⁻⁵400 mdpi.com

The components of this compound possess properties desirable for electrode materials. Magnesium-based materials are investigated for next-generation batteries due to their high theoretical energy density and abundance. Mg-Al alloys have been shown to enhance battery efficiency and voltage stability by mitigating degradation mechanisms during cycling. researchgate.net

Cerium is also explored for energy storage, particularly in flow batteries, due to its ability to store energy at a relatively high voltage. umich.edu The redox couple of Ce³⁺/Ce⁴⁺ can be harnessed for charge storage. In the composite oxide, the aluminum and barium oxides could provide a stable structural framework for the electrochemically active magnesium and cerium components, potentially improving cycle life and performance. The material could function as a cathode by intercalating ions or as an anode material in next-generation battery chemistries.

Gas Sensing Mechanisms and Material Sensitivity

Semiconducting metal oxides are widely used as gas sensing materials due to changes in their electrical resistance upon exposure to different gases. ias.ac.inrsc.org The mechanism relies on surface reactions between target gas molecules and chemisorbed oxygen species (like O²⁻, O⁻, and O₂⁻). nih.gov

In this compound, the ceria component is expected to play a primary role in the sensing mechanism due to its semiconductor properties and the abundance of oxygen vacancies. researchgate.net These vacancies act as adsorption sites for oxygen molecules from the air. When a reducing gas is introduced, it reacts with the adsorbed oxygen ions, releasing electrons back to the material and causing a decrease in resistance. Conversely, oxidizing gases would increase the resistance.

The aluminum and magnesium oxides can form a spinel structure (Magnesium Aluminate - MgAl₂O₄), which acts as a stable, insulating support, while the ceria particles dispersed on it provide the sensing functionality. ias.ac.in The sensitivity of such a sensor is influenced by factors like operating temperature, humidity, and the microstructure of the sensing material. nih.gov The addition of barium could further modify the surface chemistry and enhance the sensitivity or selectivity towards specific gases.

Table 2: Gas Sensing Performance of Related Oxide Materials
Sensing MaterialTarget GasOperating TemperatureKey FindingReference
CeO₂ and MgAl₂O₄ CompositesO₂, CO, Ethanol300–500 KGood response to different gases with detection of small pressure changes. ias.ac.inresearchgate.net
Al-doped ZnOCO (50 ppm)300 °CResponse time of 7 seconds; Al promotes gas adsorption. nih.gov
General Metal OxidesCombustible, Reducing, Oxidizing GasesVariesSensing process is strongly related to surface reactions. nih.gov

Advanced Ceramic Composites and Engineering

Complex oxide materials, including systems based on aluminum, barium, cerium, and magnesium oxides, are integral to the development of advanced ceramic composites for demanding engineering applications. These materials are particularly explored for their potential in high-temperature environments where thermal stability, mechanical robustness, and resistance to environmental degradation are critical. Research into Barium-Magnesium-Aluminium-Silicate (BMAS) systems, which share key elemental components with this compound, highlights their application as environmental barrier coatings (EBCs). researchgate.net

These advanced coatings are designed to protect components in gas turbine engines from the harsh conditions of high-temperature water vapor and molten environmental debris. researchgate.net The production of these ceramic composites often involves sophisticated powder processing and thermal spraying techniques to create durable and functional layers. researchgate.net

Detailed Research Findings

Research into the BMAS family of ceramic composites provides significant insights into their processing and resulting properties. One area of investigation focuses on producing these materials in powder form, which is then applied as a coating using methods like atmospheric plasma spraying (APS). researchgate.net In these studies, initial compounds are synthesized through heat treatment and then milled to fine powders, typically with particle sizes around 20 micrometers. researchgate.net

The APS technique utilizes a high-temperature plasma jet to melt and propel the ceramic powder onto a substrate, forming a protective coating. The resulting layers often consist of a complex mixture of amorphous and crystalline phases of the constituent oxides, such as Aluminum Oxide (Al₂O₃), Silicon Dioxide (SiO₂), and Magnesium Oxide (MgO). researchgate.net The specific parameters of the plasma spraying process are critical in determining the final microstructure and properties of the coating, including its thickness and porosity. researchgate.net

The table below summarizes findings from experimental plasma spraying of a BMAS powder onto a steel substrate. researchgate.net

Spraying Parameter SetCoating Thickness (µm)Porosity (%)Compositional Phases
Designed for Alumina~160~10%Amorphous + Crystalline (Al₂O₃, SiO₂, MgO)
Experimental Design 1~140~12%Amorphous + Crystalline (Al₂O₃, SiO₂, MgO)
Experimental Design 2~120~15%Amorphous + Crystalline (Al₂O₃, SiO₂, MgO)

The microstructural stability of these composites is a key area of research. Studies on SiC fiber-reinforced BMAS glass-ceramic composites have shown that a thin, carbon-rich interfacial layer between the fiber and the matrix is crucial for the material's performance. The stability of this interface when subjected to heat treatments in oxidizing atmospheres at temperatures ranging from 700–1,200°C is a critical factor in the longevity and reliability of the composite part. researchgate.net

Functional Properties in Engineering

The functional properties of these ceramic composites are tailored for high-performance applications. Their thermal properties are of primary importance, with studies indicating considerably better insulative characteristics compared to standard thermal barrier coatings like 8YSZ (Yttria-Stabilized Zirconia). researchgate.net

The mechanical properties of related porous ceramic structures, which are often engineered for specific applications, also provide valuable data. For instance, porous mullite (B73837) ceramics fabricated using precursors like rice husk ash (for SiO₂) and technical alumina, with MgO as a catalyst, demonstrate the following properties. researchgate.net

PropertyValue
Apparent Porosity20%
Pore Size100 - 500 nm
E-modulus80 ± 2 GPa
Bending Strength130 ± 7 MPa

The addition of elements like cerium and magnesium to aluminum-based systems is also explored in the context of metallic alloys, where they can refine grain structure and improve mechanical strength and ductility. researchgate.net While these are alloys and not ceramics, the principles of using specific elemental additions to enhance material properties are transferable. In ceramic composites, the precise combination of oxides like aluminum oxide, magnesium oxide, barium oxide, and cerium oxide is engineered to achieve a synergistic enhancement of thermal and mechanical properties for advanced engineering applications. researchgate.netresearchgate.net

Future Research Directions and Challenges for Aluminum Barium Cerium Magnesium Oxide

Development of In Situ and Operando Characterization Techniques

Understanding the dynamic behavior of Aluminum Barium Cerium Magnesium Oxide under realistic operating conditions is paramount for optimizing its performance and durability. Conventional characterization techniques typically analyze materials ex situ (after the experiment), which may not capture transient states or accurately reflect the material's structure and chemistry during operation.

The advancement of in situ (in the testing environment) and operando (while the device is operating) techniques is crucial. nsf.gov These methods allow researchers to observe real-time changes in the material, providing direct correlations between structure, chemistry, and function. ceramics.org

Key Areas for Development:

High-Resolution Imaging and Diffraction: Developing specialized sample environments for techniques like Transmission Electron Microscopy (TEM) and Synchrotron X-ray Diffraction (XRD) is essential. sciengine.com This would enable real-time visualization of atomic-scale structural transformations, phase changes, and defect dynamics within this compound as it is exposed to relevant stimuli such as high temperatures, reactive gases, or electrical fields. ceramics.org

Spectroscopic Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy, when adapted for operando measurements, can provide invaluable information on the evolution of elemental oxidation states and surface chemical species. researchgate.net For example, monitoring the Ce³⁺/Ce⁴⁺ ratio on the catalyst surface during a reaction could reveal key mechanistic insights.

Multi-Modal Characterization: A significant challenge is the development of platforms that allow for the simultaneous application of multiple characterization techniques. nsf.gov A comprehensive understanding requires correlating changes in crystal structure (from XRD), surface chemistry (from XPS), and morphology (from TEM) at the same time and on the same sample area.

Interpreting the data from these advanced techniques can be complex, as signals often represent a combination of multiple processes occurring at once. fiveable.me Overcoming these challenges will facilitate breakthroughs in understanding degradation mechanisms and designing more robust materials. ceramics.org

Advanced Multiscale Computational Modeling of Complex Systems

Computational modeling provides a powerful tool for accelerating the discovery and optimization of complex materials like this compound. By simulating material properties from the atomic to the macroscopic scale, modeling can guide experimental efforts and provide insights that are difficult to obtain through experimentation alone.

Key Modeling Approaches:

Density Functional Theory (DFT): DFT calculations are essential for understanding the fundamental electronic structure, bonding, and energetics of the material. acs.orgnih.gov These quantum mechanical simulations can be used to predict stable crystal structures, calculate formation energies of defects (like oxygen vacancies), and determine the adsorption energies of reactant molecules on catalyst surfaces.

Machine Learning (ML): The vast compositional space of quaternary oxides makes a purely experimental or first-principles approach intractable. Machine learning models, trained on existing experimental and computational data, can rapidly screen millions of potential compositions to identify candidates with desired properties, such as specific bandgaps or ionic conductivities. github.iochemrxiv.org This data-driven approach significantly accelerates the materials discovery process. ewha.ac.kr

Multiscale Modeling: Bridging the gap between atomic-scale phenomena and macroscopic properties requires a multiscale modeling approach. This involves linking the results of DFT calculations to larger-scale models, such as kinetic Monte Carlo or finite element analysis, to predict long-term material behavior, performance in a device, and mechanical properties.

These computational tools are vital for building a comprehensive, predictive understanding of this compound, from its fundamental quantum mechanical properties to its performance in a functional system.

Exploration of Novel Quaternary Oxide Compositions and Structures

While this compound represents a specific point in a vast compositional landscape, there is immense potential in exploring related quaternary systems. Systematically varying the elemental constituents and their stoichiometric ratios can lead to the discovery of new materials with enhanced or entirely different functionalities.

Avenues for Exploration:

Elemental Substitution (Doping): Replacing a small fraction of one of the constituent cations with another element (a dopant) can be used to tune the material's properties. For example, substituting aluminum with gallium or magnesium with calcium could alter the lattice parameters, modify the electronic band structure, or change the concentration of oxygen vacancies.

Compositional Libraries: Using high-throughput combinatorial synthesis techniques, it is possible to create "libraries" of materials on a single substrate, where the composition of the Al-Ba-Ce-Mg-O system is varied systematically. This allows for the rapid screening of a wide range of stoichiometries for a desired property.

Structural Polymorphism: Many oxide systems can exist in different crystal structures (polymorphs), such as perovskite, spinel, or fluorite structures. researchgate.net Targeting the synthesis of this compound in a different crystal structure than its ground state could unlock novel electronic or catalytic properties. The exploration of new quaternary transition metal oxides has led to materials with improved specific capacity and cycling stability for battery applications. acs.org

The table below provides examples of how compositional and structural modifications could be explored to target specific property enhancements.

Modification StrategyExampleTarget Property
Isovalent Substitution Replace Ba²⁺ with Sr²⁺Tune lattice parameters, modify thermal expansion coefficient.
Aliovalent Substitution Replace Al³⁺ with Si⁴⁺Create charge-compensating defects (e.g., cation vacancies).
Non-stoichiometry Vary the oxygen contentOptimize oxygen vacancy concentration for ionic conductivity or catalysis.
Structural Engineering Synthesize as a layered perovskiteInduce anisotropic properties, create 2D electronic states.

Bridging Fundamental Research with System-Level Engineering

A significant barrier in materials science is the "valley of death" between a promising result in fundamental research and a viable technological product. researchgate.net For this compound, bridging this gap requires a concerted effort to connect its intrinsic material properties with the engineering demands of real-world systems. This involves translating lab-scale performance into robust, reliable, and cost-effective devices.

Key Challenges and Strategies:

Materials Integration: The performance of this compound in a device depends critically on its interfaces with other components. Research is needed to understand and control the chemical, mechanical, and electronic compatibility of the oxide with substrates, electrodes, and other materials in a complex assembly.

Long-Term Stability and Durability: While a material may show excellent initial performance, it must also withstand the harsh conditions of its operating environment (e.g., high temperatures, corrosive atmospheres, mechanical stress) for thousands of hours. Accelerated aging studies and the development of predictive models for degradation are essential to assess and improve the long-term reliability.

Standardization and Benchmarking: To compare the performance of this compound with other materials, standardized testing protocols and performance metrics are required. This allows for objective evaluation and helps guide the engineering community toward the most promising materials systems.

Economic Viability: The cost of raw materials and the complexity of the manufacturing process are critical engineering considerations. Research into using earth-abundant elements and developing cost-effective, scalable synthesis routes is necessary for commercial viability. An early and active focus on end-user applications can help build the case for transitioning from fundamental research to applied development. researchgate.net

Ultimately, successful implementation will depend on fostering collaboration between materials scientists, chemists, and engineers to address these system-level challenges, ensuring that the fundamental discoveries made in the laboratory can be transformed into impactful technologies. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.